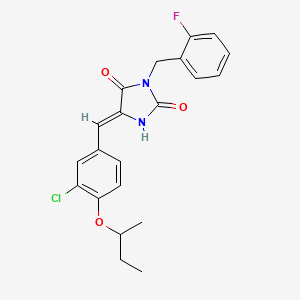
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a group of researchers at Merck Research Laboratories. Since then, MPEP has been widely used in scientific research for its potential therapeutic effects on various neurological disorders.
作用機序
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide acts as a selective antagonist of mGluR5, a type of glutamate receptor found in the central nervous system. By blocking the activity of mGluR5, 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide reduces the release of glutamate, a neurotransmitter that is involved in many neurological processes. This, in turn, leads to a reduction in excitatory neurotransmission, which can have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitatory neurotransmission. 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
実験室実験の利点と制限
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is highly selective for mGluR5, which allows researchers to study the specific effects of blocking this receptor. 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition of mGluR5. Additionally, 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide in the treatment of Fragile X syndrome. Clinical trials are currently underway to investigate the safety and efficacy of 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide in patients with this disorder. Another area of interest is the potential use of 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide in the treatment of addiction. Preclinical studies have shown that 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide can reduce drug-seeking behavior in animal models, and further research is needed to explore its potential therapeutic effects in humans. Additionally, researchers are continuing to investigate the specific effects of mGluR5 inhibition on various neurological processes, which could lead to the development of new treatments for a range of disorders.
合成法
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-phenylethylamine with acetic anhydride to form N-acetyl-2-phenylethylamine. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide.
科学的研究の応用
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as anxiety, depression, and addiction. It has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
IUPAC Name |
2-methyl-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-12(8-10-15-16)13(17)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMLUSQANZQITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5463216.png)
![1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5463228.png)
![1-(4-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5463248.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5463256.png)


![4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5463268.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5463271.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5463287.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5463293.png)
![4-[(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methyl]benzoic acid](/img/structure/B5463300.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)